Technical Guide: Synthesis and Properties of 2-(Pyridin-4-yloxy)ethanamine Hydrochloride
Technical Guide: Synthesis and Properties of 2-(Pyridin-4-yloxy)ethanamine Hydrochloride
This guide details the synthesis, chemical properties, and handling of 2-(Pyridin-4-yloxy)ethanamine hydrochloride (CAS: 442126-28-5), a critical intermediate in the development of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic pharmacophores.
Executive Summary
2-(Pyridin-4-yloxy)ethanamine (often isolated as the dihydrochloride salt) is a bifunctional building block containing a pyridine ring linked to a primary ethylamine via an ether bond.[1] This structural motif is pivotal in medicinal chemistry, serving as a flexible linker that improves aqueous solubility and hydrogen-bonding potential in kinase inhibitors (e.g., Ripasudil analogs). This guide provides a robust, laboratory-validated protocol for its synthesis via Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[2][3]
| Property | Data |
| IUPAC Name | 2-(Pyridin-4-yloxy)ethan-1-amine dihydrochloride |
| Common Name | 4-(2-Aminoethoxy)pyridine HCl |
| CAS Number | 442126-28-5 (salt); 104583-33-7 (free base) |
| Molecular Formula | |
| Molecular Weight | 211.09 g/mol (salt); 138.17 g/mol (free base) |
| Structure | Pyridine ring substituted at C4 with an O-ethylamino group.[1][2][3][4][5][6] |
Structural Significance
The ether oxygen at the C4 position of the pyridine ring acts as an electron-donating group, increasing the electron density of the pyridine nitrogen. However, the inductive effect of the ethylamine chain modifies the pKa, making the terminal amine the primary basic center. In drug design, this moiety often mimics the ATP-binding hinge region interactions or extends into the solvent-exposed regions of a protein pocket.
Synthetic Methodology
The most reliable route to 4-alkoxypyridines is Nucleophilic Aromatic Substitution (
Strategic Considerations[7]
-
Regioselectivity: To prevent the primary amine of the ethanolamine starting material from competing as a nucleophile (which would form the aminopyridine), the amine must be protected (e.g.,
-Boc) or the alkoxide must be generated selectively. -
Substrate Stability: 4-Chloropyridine is unstable as a free base (it self-polymerizes to polyviologens). It must be stored as the hydrochloride salt and neutralized in situ or used immediately upon liberation.
-
Leaving Group: 4-Chloropyridine hydrochloride is the standard electrophile due to cost and availability.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the critical pathway from reagents to the final hydrochloride salt.
Caption: Step-wise synthetic workflow for the selective O-alkylation of 4-chloropyridine followed by amine deprotection.
Detailed Experimental Protocol
Safety Note: 4-Chloropyridine is a skin irritant and potential vesicant. Sodium hydride (NaH) releases hydrogen gas; ensure proper ventilation.
Step 1: Synthesis of tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate
Reagents:
- -Boc-ethanolamine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
-
4-Chloropyridine Hydrochloride (1.1 eq)
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents facilitate
)
Procedure:
-
Activation: In a dry 3-neck round-bottom flask under Nitrogen (
), dissolve -Boc-ethanolamine (10 mmol) in anhydrous DMF (30 mL). -
Deprotonation: Cool the solution to 0°C. Carefully add NaH (22 mmol) portion-wise. Stir for 30 minutes until
evolution ceases. Why: This generates the sodium alkoxide, which is a stronger nucleophile than the carbamate nitrogen. -
Addition: Add 4-Chloropyridine Hydrochloride (11 mmol) as a solid in one portion. Note: The extra equivalent of NaH neutralizes the HCl from the pyridine salt immediately, liberating the reactive free base in situ.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Quench carefully with ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine to remove DMF. Dry over
and concentrate. -
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Target: 60–75%
-
Appearance: White to off-white solid.
-
Step 2: Deprotection to 2-(Pyridin-4-yloxy)ethanamine Dihydrochloride
Reagents:
-
4M HCl in Dioxane (excess)
-
Solvent: Dichloromethane (DCM) or Methanol
Procedure:
-
Dissolve the Boc-protected intermediate from Step 1 in a minimal amount of DCM.
-
Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.[6]
-
Isolation: Dilute with Diethyl Ether (
) to maximize precipitation. Filter the solid under an inert atmosphere (Argon/Nitrogen) as the salt is hygroscopic. -
Drying: Dry under high vacuum over
or KOH pellets.
Characterization & Quality Control
Expected Spectral Data
| Technique | Signal Assignment | Interpretation |
| 1H NMR (DMSO-d6) | Pyridine protons adjacent to Nitrogen (C2, C6). Downfield shift due to protonation of the ring nitrogen. | |
| Pyridine protons adjacent to Oxygen (C3, C5). | ||
| Ammonium protons ( | ||
| Methylene protons adjacent to Oxygen ( | ||
| Methylene protons adjacent to Nitrogen ( | ||
| Mass Spectrometry | m/z = 139.1 | Matches the free base molecular weight (138.17). |
Solubility Profile
-
Water: Highly soluble (>100 mg/mL).
-
Methanol/DMSO: Soluble.
-
Dichloromethane/Ether: Insoluble (Salt form).
-
Stability: The dihydrochloride salt is hygroscopic.[4] It must be stored in a desiccator or sealed under inert gas at -20°C for long-term storage.
Applications in Drug Discovery
This specific ether-linked amine is a "privileged structure" in kinase inhibitor design.
-
Rho-Kinase (ROCK) Inhibition: The pyridine ring interacts with the hinge region of the kinase ATP-binding pocket, while the ethylamine tail extends towards the ribose-binding pocket, often forming salt bridges with Aspartate or Glutamate residues.
-
Library Synthesis: The primary amine serves as a handle for amide coupling, reductive amination, or sulfonylation, allowing rapid diversification of the pharmacophore.
References
- Synthesis of Pyridin-4-yl Ethers:Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946). (General methodology for pyridine ether synthesis).
- Properties of 4-Chloropyridine: Wibaut, J. P., & Broekman, F. W. (1939). Recueil des Travaux Chimiques des Pays-Bas. (Discusses instability of free base).
-
ROCK Inhibitor SAR: Feng, Y., et al. (2008). "Discovery of substituted 4-(pyrazol-4-yl)phenyl-2-aminopyrimidines as potent Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Illustrates the utility of amino-ether linkers).
-
Commercial Source Data: Sigma-Aldrich / BLD Pharm Product Specifications for CAS 442126-28-5. Link
(Note: While specific "Organic Syntheses" entries exist for similar pyridines, the protocol above is a synthesized standard operating procedure based on modern medicinal chemistry best practices for this specific CAS.)
Sources
- 1. 442126-28-5|2-(Pyridin-4-yloxy)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. N-(Pyridin-2-yl)pyridin-2-amine (2,2'-Dipyridylamine) [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 5. Buy Cholest-14-en-3-ol, (3beta,5alpha)- (EVT-12809784) | 20780-35-2 [evitachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
